molecular formula C10H12N4 B15239806 5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15239806
M. Wt: 188.23 g/mol
InChI Key: RWZCTTVIMFTMOX-UHFFFAOYSA-N
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Description

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole-based heterocyclic compound featuring a methyl group at position 5, an amine at position 3, and a pyridin-3-ylmethyl substituent at position 1 of the pyrazole ring.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-methyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-5-10(11)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

RWZCTTVIMFTMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-pyridinecarboxaldehyde with 5-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 3-position of the pyrazole ring acts as a nucleophile, enabling reactions with electrophilic agents:

  • Reaction with carbonyl chlorides : Forms amide derivatives. For example, treatment with acetyl chloride in dichloromethane yields N-(5-methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-yl)acetamide (85% yield).

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to produce N-alkylated derivatives.

Table 1: Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)Source
Target compoundAcetyl chloride, CH₂Cl₂, RTN-Acetylated derivative85
Target compoundMethyl iodide, K₂CO₃, DMFN-Methylated derivative72

Oxidation and Reduction

The pyridine ring undergoes redox transformations:

  • Pyridine N-oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in CHCl₃ produces the N-oxide derivative (63% yield).

  • Reduction of pyridine : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine moiety, yielding 5-methyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-3-amine.

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
OxidationmCPBA, CHCl₃Pyridine N-oxide63
ReductionH₂ (1 atm), 10% Pd/C, EtOHPiperidine derivative58

Condensation and Cyclization

The amino group participates in cyclocondensation reactions:

  • With β-diketones : Reacts with acetylacetone in acetic acid to form pyrazolo[1,5-a]pyrimidine derivatives (e.g., 67% yield) .

  • With aldehydes : Condensation with aromatic aldehydes (e.g., benzaldehyde) produces Schiff bases, which can cyclize to form triazolo[4,3-a]pyrimidines under acidic conditions .

Table 3: Condensation Reactions

SubstrateReagent/ConditionsProductYield (%)Source
Target compoundAcetylacetone, AcOH, ΔPyrazolo[1,5-a]pyrimidine67
Target compoundBenzaldehyde, HCl, EtOHTriazolo[4,3-a]pyrimidine54

Glycosylation Reactions

The amino group facilitates glycosylation for prodrug development:

  • O-Glycosylation : Reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in DMF/acetone (3:2) yields 3-(5-methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-yl)-7-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)chromone (61% yield) .

Key Conditions :

  • Phase-transfer catalyst: Dodecyltrimethylammonium bromide (DTMAB)

  • Base: Anhydrous K₂CO₃

Metal Coordination

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals:

  • Cu(II) complexes : Forms stable complexes with CuCl₂ in methanol (1:2 stoichiometry), characterized by UV-Vis and ESR spectroscopy.

  • Antimicrobial activity : Cu complexes show enhanced activity against E. coli (MIC = 12.5 µg/mL) compared to the free ligand.

Biological Interactions

While not strictly a chemical reaction, the compound’s interaction with enzymes is critical:

  • Nicotinamide phosphoribosyltransferase (NAMPT) activation : Binds to the enzyme’s active site (Kd = 0.8 µM), enhancing NAD+ biosynthesis.

  • Kinase inhibition : Demonstrates moderate inhibition (IC₅₀ = 1.2 µM) against JAK2 kinase in biochemical assays .

Biological Activity

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine, with CAS number 1638927-71-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 μg/mL
Other Pyrazole DerivativesE. coli, Pseudomonas aeruginosa0.22 - 0.30 μg/mL

The compound demonstrated effective inhibition against Staphylococcus aureus, with MIC values comparable to other potent derivatives in the same class . Additionally, it has been noted for its ability to inhibit biofilm formation, which is critical in treating persistent infections.

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to inhibit various cancer cell lines. Research indicates that compounds similar to this compound show significant cytotoxic effects.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell Line TestedIC50 (μM)
This compoundMDA-MB-231 (Breast Cancer)49.85
Other Pyrazole DerivativesA549 (Lung Cancer)26.00

In studies involving various cancer types, including breast and lung cancer, the compound exhibited notable antiproliferative activity, suggesting its potential as a therapeutic agent . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are also well-documented. Compounds containing the pyrazole scaffold have been shown to reduce inflammation in various models.

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of several pyrazole derivatives, including our compound of interest, significant reductions in carrageenan-induced edema were observed. The compound exhibited effects comparable to standard anti-inflammatory drugs such as indomethacin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazol-3-amine derivatives arises from variations in substituents at position 1 of the pyrazole ring. Below is a detailed comparison of 5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine with key analogs:

Table 1: Comparative Analysis of Pyrazol-3-amine Derivatives

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound (Pyridin-3-yl)methyl C₁₁H₁₃N₅ 215.26* Not Provided Pyridine group enables hydrogen bonding; moderate lipophilicity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl C₁₀H₁₃N₅ 203.24 Not Provided Ethyl group increases lipophilicity; ESIMS m/z 203 ([M+H]⁺)
5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (4-Methylpyrazol-1-yl)methyl C₉H₁₃N₅ 191.24 1006319-23-8 Bicyclic pyrazole system; potential for intramolecular interactions
5-Methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine (3-Methylphenyl)methyl C₁₂H₁₅N₃ 201.27 956729-21-8 Benzyl group enhances aromatic stacking; higher steric bulk
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (3-Chlorothiophen-2-yl)methyl C₉H₁₀ClN₃S 227.72 1341439-91-5 Chlorothiophene introduces electronegativity and sulfur-based reactivity
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine Ethyl + aminoethyl C₉H₁₈N₄ 182.27 1856094-92-2 Alkylamine side chain enhances solubility and flexibility

Calculated based on molecular formula C₁₁H₁₃N₅ (1212 + 131 + 514 = 215.26).

Key Findings:

Substituent Effects on Molecular Weight :

  • The pyridin-3-ylmethyl group (target compound) contributes to a higher molecular weight compared to alkyl-substituted analogs (e.g., ethyl derivative, MW 203.24 ).
  • Trifluoromethyl groups (e.g., in C₁₀H₁₄N₆ derivatives ) further increase molecular weight due to fluorine atoms.

Chlorothiophene-containing analogs exhibit mixed electronic effects, balancing lipophilicity and reactivity.

Biological Relevance :

  • Compounds with trifluoromethyl or pyridine groups (e.g., derivatives in ) show enhanced antiproliferative activity, suggesting that electron-withdrawing substituents may improve bioactivity.
  • Alkylamine side chains (e.g., ) could enhance membrane permeability in drug design.

Synthetic Flexibility :

  • Substituents like pyridin-3-ylmethyl or chlorothiophene are introduced via nucleophilic substitution or coupling reactions, as demonstrated in related syntheses .

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